10-BROMO-6-(2-METHYLPHENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
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Overview
Description
10-BROMO-6-(2-METHYLPHENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a triazino-benzoxazepine core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-BROMO-6-(2-METHYLPHENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions. One common method involves the condensation of a brominated phenyl derivative with a triazino-benzoxazepine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and requires heating under reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
10-BROMO-6-(2-METHYLPHENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
10-BROMO-6-(2-METHYLPHENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-BROMO-6-(2-METHYLPHENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazino[5,6-b]indole Derivatives: Known for their biological activities, including antimalarial and antidepressant properties.
Indolo[2,3-b]quinoxalines: Important DNA intercalating agents with antiviral and cytotoxic activity.
Uniqueness
10-BROMO-6-(2-METHYLPHENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is unique due to its specific structural features and the presence of a bromine atom, which can influence its reactivity and biological activity. Its combination of a triazino-benzoxazepine core with a brominated phenyl group makes it distinct from other similar compounds.
Properties
Molecular Formula |
C18H15BrN4OS |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
10-bromo-6-(2-methylphenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C18H15BrN4OS/c1-10-5-3-4-6-12(10)16-20-14-8-7-11(19)9-13(14)15-17(24-16)21-18(25-2)23-22-15/h3-9,16,20H,1-2H3 |
InChI Key |
PCBYEKDEINCNGF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2NC3=C(C=C(C=C3)Br)C4=C(O2)N=C(N=N4)SC |
Canonical SMILES |
CC1=CC=CC=C1C2NC3=C(C=C(C=C3)Br)C4=C(O2)N=C(N=N4)SC |
Origin of Product |
United States |
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